molecular formula C16H24N6O B2914416 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol CAS No. 2380008-82-0

1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2914416
CAS No.: 2380008-82-0
M. Wt: 316.409
InChI Key: FZQFLBGCHBRGLK-UHFFFAOYSA-N
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Description

1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done using enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . The reaction conditions typically involve heating the reactants in a microwave reactor, resulting in high yields and short reaction times. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Condensation: It can also participate in condensation reactions, forming larger molecules by combining with other compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The triazolo-pyrimidine core is known to interact with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can act as an inverse agonist of RORγt, a nuclear receptor involved in immune response regulation . The compound may also inhibit other enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .

Comparison with Similar Compounds

1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-4-yl and pyrrolidin-3-ol groups, which contribute to its distinct biological activities and applications.

Properties

IUPAC Name

1-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-11-12(2)19-16-17-10-18-22(16)15(11)20-6-3-13(4-7-20)21-8-5-14(23)9-21/h10,13-14,23H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQFLBGCHBRGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)N4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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